molecular formula C26H26N6O B2515545 2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021253-85-9

2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2515545
CAS No.: 1021253-85-9
M. Wt: 438.535
InChI Key: WMTKMQCAOVLCRK-UHFFFAOYSA-N
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Description

2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a piperazine ring, and a ketone group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the tetrazole derivative with a suitable piperazine compound.

    Ketone Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenyl-1-(4-(methyl)piperazin-1-yl)ethanone: Lacks the tetrazole ring, which may result in different biological activity.

    2,2-diphenyl-1-(4-((1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone: Similar structure but without the phenyl group on the tetrazole ring.

Uniqueness

The presence of both the tetrazole and piperazine rings in 2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone makes it unique compared to other similar compounds. This combination of functional groups contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2,2-diphenyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O/c33-26(25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)31-18-16-30(17-19-31)20-24-27-28-29-32(24)23-14-8-3-9-15-23/h1-15,25H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTKMQCAOVLCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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